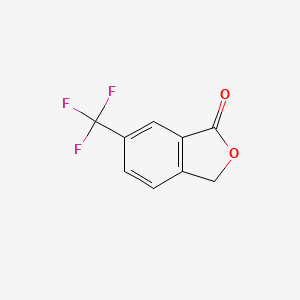
6-(Trifluoromethyl)isobenzofuran-1(3H)-one
Vue d'ensemble
Description
6-(Trifluoromethyl)isobenzofuran-1(3H)-one is a chemical compound that belongs to the class of isobenzofurans It is characterized by the presence of a trifluoromethyl group attached to the sixth position of the isobenzofuran ring
Mécanisme D'action
Target of Action
The primary targets of 6-(Trifluoromethyl)isobenzofuran-1(3H)-one are Monoamine oxidases A and B (MAO-A and MAO-B) . These enzymes play crucial roles in the metabolism of biogenic amines, oxidative stress, and chronic inflammation .
Mode of Action
This compound acts as an inhibitor of MAO-A and MAO-B . The compound interacts with these enzymes, particularly showing a preferable inhibition toward the MAO-B isoform . This interaction results in the reduction of the enzymes’ activity, thereby modulating the metabolic processes they are involved in .
Biochemical Pathways
The inhibition of MAO-A and MAO-B affects the metabolic pathways of biogenic amines . This can lead to a decrease in oxidative stress and chronic inflammation, which are often associated with the overactivity of these enzymes . The downstream effects of this inhibition can have therapeutic implications, particularly in the treatment of neurodegenerative diseases .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of oxidative stress and chronic inflammation due to the inhibition of MAO-A and MAO-B . This can potentially lead to neuroprotective effects, making the compound a promising therapeutic choice for neurodegenerative diseases .
Analyse Biochimique
Biochemical Properties
6-(Trifluoromethyl)isobenzofuran-1(3H)-one has been found to interact with monoamine oxidases A and B (MAO-A and MAO-B), which play important roles in biogenic amine metabolism, oxidative stress, and chronic inflammation . The nature of these interactions involves the inhibition of these enzymes, particularly MAO-B .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on MAO-B. This inhibition can influence cell function by altering biogenic amine metabolism, reducing oxidative stress, and modulating chronic inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to MAO-B, leading to the inhibition of this enzyme . This binding interaction results in changes in gene expression related to biogenic amine metabolism .
Metabolic Pathways
Given its interaction with MAO-B, it may influence pathways related to biogenic amine metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)isobenzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the iodocyclization of o-alkynylbenzamides with various electrophiles . This reaction typically yields five- or six-membered lactams by nucleophilic attack of the amide nitrogen onto the triple bond. The reaction conditions often include the use of iodine and other electrophilic reagents under controlled temperature and solvent conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Trifluoromethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the isobenzofuran ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophilic reagents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.
Applications De Recherche Scientifique
6-(Trifluoromethyl)isobenzofuran-1(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of monoamine oxidases, which are enzymes involved in the metabolism of neurotransmitters. This makes it a candidate for the development of treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s.
Materials Science: Its unique chemical properties make it useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isobenzofuran: A bicyclic heterocycle consisting of fused cyclohexa-1,3-diene and furan rings.
Benzofuran: A heterocyclic compound with fused benzene and furan rings.
Uniqueness
6-(Trifluoromethyl)isobenzofuran-1(3H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in chemical reactions compared to its non-fluorinated counterparts. Additionally, its potential as a monoamine oxidase inhibitor sets it apart from other isobenzofuran derivatives.
Propriétés
IUPAC Name |
6-(trifluoromethyl)-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)6-2-1-5-4-14-8(13)7(5)3-6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNSPAIMGVILDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(F)(F)F)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
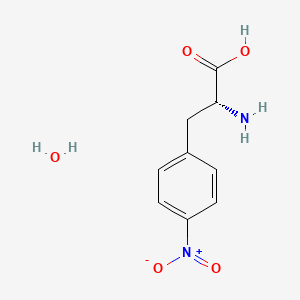
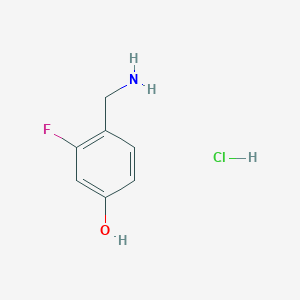

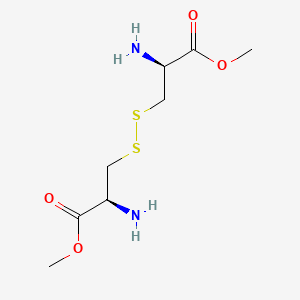
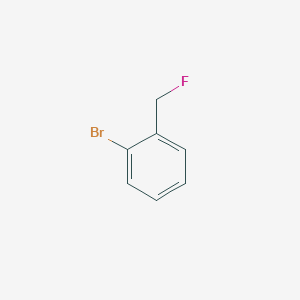

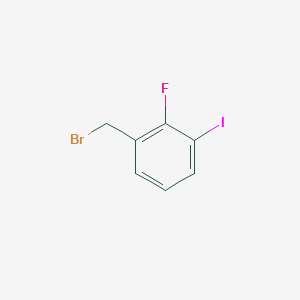
![2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethyl nicotinate](/img/structure/B3041982.png)
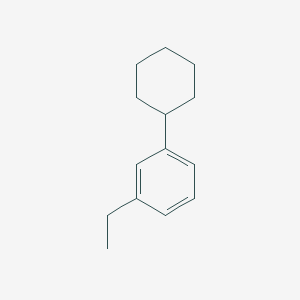
![[4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol](/img/structure/B3041987.png)
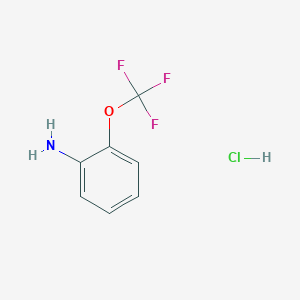
![2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B3041991.png)
![1,1,1-Trifluoro-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3041992.png)

